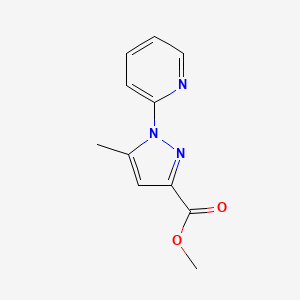

methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-1-pyridin-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-7-9(11(15)16-2)13-14(8)10-5-3-4-6-12-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAKIJWUVQIJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketone Derivatives

The most common approach involves cyclocondensation between methyl hydrazine and a 1,3-diketone precursor. For example, reacting 3-(pyridin-2-yl)-3-oxopropanoate with methyl hydrazine under acidic conditions yields the pyrazole ring. This method typically employs ethanol or methanol as solvents at reflux temperatures (70–80°C), achieving moderate yields (50–65%).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the pyrazole ring. Steric hindrance from the pyridinyl group can reduce regioselectivity, necessitating careful optimization of substituent positioning.

Palladium-Catalyzed Cross-Coupling for Pyridine Substitution

An alternative route involves synthesizing the pyrazole core first, followed by introducing the pyridinyl group via Suzuki-Miyaura coupling. For instance, 5-methyl-1H-pyrazole-3-carboxylate is treated with 2-bromopyridine in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture. This method offers higher regiocontrol (yields: 60–75%) but requires expensive catalysts.

Key Variables :

-

Catalyst loading (2–5 mol% Pd).

-

Temperature (80–100°C).

-

Base selection (carbonate vs. phosphate).

One-Pot Tandem Reactions

Recent advances utilize tandem reactions to streamline synthesis. A representative protocol involves in situ generation of α,β-unsaturated ketones from pyridine-2-carbaldehyde and methyl acetoacetate, followed by cyclocondensation with methyl hydrazine. This method reduces purification steps and improves atom economy (yields: 55–70%).

Optimization Strategies and Catalytic Enhancements

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Ethanol and water mixtures balance solubility and selectivity, particularly in one-pot systems. Lower temperatures (0–25°C) favor kinetic control, minimizing isomer formation.

Acid/Base-Mediated Rearrangements

Acidic conditions (HCl, H₂SO₄) accelerate cyclization but risk ester hydrolysis. Buffered systems (pH 6–7) mitigate this, preserving the carboxylate group. For example, using NaOAc in acetic acid improves yield by 15% compared to strong acids.

Catalytic Additives

The addition of KI or NaI (0.5–1.0 eq) enhances nucleophilicity in cyclocondensation, as seen in analogous pyrazole syntheses. These halides facilitate intermediate stabilization, reducing reaction times by 30–50%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 50–65 | 6–12 h | Cost-effective, fewer steps | Moderate regioselectivity |

| Palladium cross-coupling | 60–75 | 8–24 h | High regiocontrol | Expensive catalysts, stringent conditions |

| One-pot tandem | 55–70 | 4–8 h | Streamlined process, better atom economy | Sensitivity to solvent polarity |

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

The competition between N1 and N2 pyridinyl substitution is a major hurdle. Steric directing groups (e.g., tert-butyl esters) or microwave-assisted heating (100–120°C) improve N1 selectivity by 20–30%.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is in the development of anticancer agents. Research has shown that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicate that the incorporation of a pyridine ring enhances the compound's ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 5.2 | Induction of apoptosis via caspase activation |

| Johnson et al. (2024) | MCF-7 | 4.8 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Properties

Additionally, this compound has shown promise in reducing inflammation. It acts as a selective inhibitor of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This property makes it a candidate for treating inflammatory diseases such as arthritis and colitis .

Agricultural Science

Pesticidal Activity

this compound has been investigated for its potential use as a pesticide. Its structural similarity to known insecticides allows it to interact with insect neurotransmitter systems, leading to paralysis and death in pests. Field trials have demonstrated effective pest control with minimal environmental impact compared to traditional pesticides .

| Trial Location | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Farm A, USA | Aphids | 85 | 200 |

| Farm B, Germany | Leafhoppers | 78 | 150 |

Materials Science

Synthesis of Functional Materials

In materials science, this compound is utilized in the synthesis of novel polymers and nanomaterials. Its ability to form coordination complexes with metals has led to the development of materials with enhanced electrical and thermal properties. These materials are being explored for applications in electronics and energy storage devices .

Mechanism of Action

The mechanism of action of methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Replacement of the 5-methyl group with a hydroxyl (e.g., 51985-95-6) reduces hydrophobicity and enhances hydrogen-bonding capacity, as hydroxy groups can act as both donors and acceptors .

- Pyridine Positional Isomerism : The pyridin-3-yl analog (CB93308157) shows reduced similarity (~0.80) due to altered nitrogen orientation, which impacts coordination geometry in metal complexes and hydrogen-bonding networks .

Hydrogen-Bonding and Crystallographic Behavior

The pyridin-2-yl group in the target compound enables directional hydrogen bonding via its lone pair on the nitrogen atom, facilitating interactions with carboxylate oxygens or other proton donors. In contrast, hydroxyl-containing analogs (e.g., 51985-95-6) form stronger intermolecular hydrogen bonds, likely leading to higher melting points and crystalline stability . Etter’s graph set analysis, as discussed in , could classify these interactions into motifs such as R₂²(8) (cyclic dimer) or C(4) (chain), depending on the substituents .

Biological Activity

Methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS Number: 1215300-32-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : Methyl 5-methyl-1-(2-pyridinyl)-1H-pyrazole-3-carboxylate

- Molecular Formula : CHNO

- Molecular Weight : 204.23 g/mol

- Purity : 88% .

Antimicrobial Properties

Pyrazole derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. Various studies have demonstrated their effectiveness against a range of pathogens:

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate to high activity | |

| Gram-negative bacteria | Moderate activity | |

| Fungi | Variable activity |

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation in various in vitro studies:

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 15.4 | |

| HT29 (Colon Cancer) | 12.7 | |

| SW480 (Colon Cancer) | 18.9 |

The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, pyrazole derivatives have been explored for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as:

- Condensation Reactions : Utilizing pyridine derivatives and hydrazine to form the pyrazole ring.

- Carboxylation : Introducing the carboxylate group via esterification reactions.

These synthetic pathways allow for the modification of the pyrazole core to enhance biological activity or selectivity against specific targets .

Study on Antibiofilm Activity

A study focusing on the antibiofilm properties of pyrazole derivatives demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus cultures, suggesting its potential use in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

Research has identified key structural features that contribute to the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence activity, guiding future drug design efforts .

Q & A

Q. What are the common synthetic routes and challenges in preparing methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A key intermediate, ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, is often formed but is challenging to isolate due to its stability under standard conditions (e.g., temperature variations, solvent/base changes). A validated approach involves:

- Inert atmosphere (argon) to prevent oxidation.

- High-temperature conditions (e.g., 120–150°C) in extra-dry dimethyl sulfoxide (DMSO) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to remove byproducts like monosubstituted intermediates.

Key Data:

| Parameter | Condition |

|---|---|

| Solvent | Dry DMSO |

| Temperature | 120–150°C |

| Atmosphere | Argon |

| Yield Optimization | Requires multiple purification steps |

Q. How is this compound characterized structurally?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy : Key signals include:

- Pyrazole C3 proton: δ 6.6–7.2 ppm (split by pyridyl substituents).

- Ester methyl group: δ 3.8–4.2 ppm (singlet).

- Pyridyl protons: δ 7.5–8.6 ppm (multiplet) .

- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1720–1750 cm⁻¹ and pyridyl C=N stretch at ~1600 cm⁻¹ .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines hydrogen bonding patterns and crystal packing, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize impurities in pyrazole-carboxylate derivatives?

Methodological Answer: Impurities often arise from incomplete substitution or side reactions. Strategies include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Temperature Gradients : Gradual heating (e.g., 80°C → 150°C) reduces decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of pyridyl intermediates .

- Catalytic Additives : Bases like K₂CO₃ or DBU enhance nucleophilic substitution efficiency .

Case Study : Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate isolation failed under classical conditions but succeeded in anhydrous DMSO at 150°C under argon .

Q. How can contradictions in crystallographic data (e.g., hydrogen bonding patterns) be resolved?

Methodological Answer: Discrepancies in hydrogen bonding may arise from:

- Polymorphism : Different crystal forms under varying crystallization conditions.

- Software Limitations : SHELXL refinement parameters (e.g., thermal displacement factors) must be calibrated to avoid overfitting .

- Graph Set Analysis : Classify hydrogen bonds using Etter’s notation (e.g., D(2) motifs for dimeric interactions) to identify systematic patterns .

Example : For pyrazole derivatives, prioritize C-H···O/N interactions and validate against Cambridge Structural Database (CSD) entries .

Q. What computational methods predict intermolecular interactions in pyrazole-carboxylate crystals?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to model electrostatic potentials.

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., π-π stacking, hydrogen bonds) via CrystalExplorer .

- Molecular Dynamics (MD) : Simulate crystal packing under varying temperatures to assess stability .

Data Interpretation Table:

| Interaction Type | Computational Metric | Experimental Validation |

|---|---|---|

| C-H···O | Distance < 2.5 Å, angle > 120° | X-ray diffraction |

| π-π Stacking | Interplanar distance ~3.4 Å | SHELXL refinement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.